molecular formula C9H13N3O4S B5199737 ethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]butanoate

ethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]butanoate

Cat. No. B5199737
M. Wt: 259.28 g/mol
InChI Key: OILCTGFEQACZJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from readily available precursors. For instance, compounds with similar structures have been synthesized through reactions involving ethoxymethyl groups and ethylene bridges, indicating a complex synthesis pathway that might be applicable to ethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]butanoate. The synthesis routes typically involve the condensation of specific precursors, followed by cyclization and functionalization reactions (Hermon & Tshuva, 2008), (Gray et al., 1976).

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]butanoate has been determined using techniques like X-ray diffraction, revealing details such as crystal systems, space groups, and cell parameters. These structures often feature complex hydrogen bonding and π-π interactions, contributing to their stability and unique properties (Wu, 2014).

Chemical Reactions and Properties

The chemical reactivity of related compounds involves interactions with various reagents, leading to the formation of new heterocyclic systems. These reactions are influenced by factors such as solvent choice and reaction conditions, yielding diverse products with distinct functional groups (Gray et al., 1976). The detailed mechanism and product distribution depend on the specific substituents and reaction parameters.

Physical Properties Analysis

While specific physical properties of ethyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]butanoate are not directly available, related compounds exhibit properties like solubility, melting points, and crystallinity that can be influenced by the molecular structure and intermolecular forces present in the compound. These properties are crucial for understanding the compound's behavior in various environments and applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are central to the utility of such compounds. Studies on similar molecules highlight the role of the triazine core and substituents in dictating the chemical behavior, including nucleophilic and electrophilic reactions, as well as the potential for forming polymers or other advanced materials (Ignatenko et al., 2012).

properties

IUPAC Name

ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S/c1-3-5(8(14)16-4-2)17-7-6(13)10-9(15)12-11-7/h5H,3-4H2,1-2H3,(H2,10,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILCTGFEQACZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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